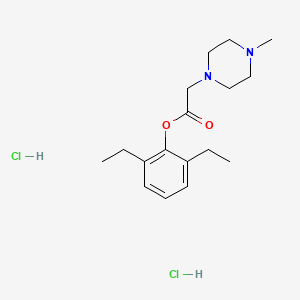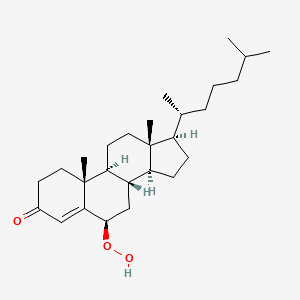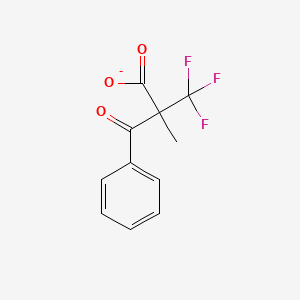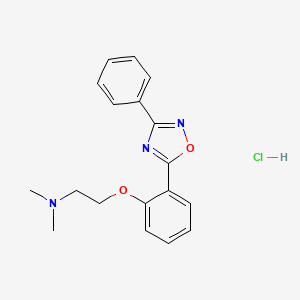![molecular formula C17H19NO B14751471 (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol CAS No. 1669-56-3](/img/structure/B14751471.png)
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dimethylamino group attached to a phenyl ring, which is conjugated with a phenylprop-2-en-1-ol moiety. The presence of the (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets. The conjugated double bond system may also play a role in its reactivity and interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol.
Acetophenone: Another precursor used in the synthesis.
4-(dimethylamino)phenyl acrylate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific (Z)-configuration and the presence of both dimethylamino and phenylprop-2-en-1-ol moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1669-56-3 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13,17,19H,1-2H3/b13-10- |
InChI 键 |
UTEGROOMJASZAW-RAXLEYEMSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C(C2=CC=CC=C2)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


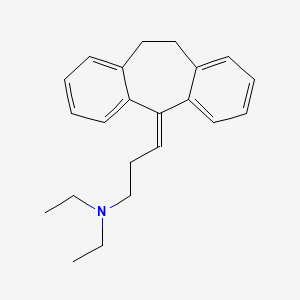
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
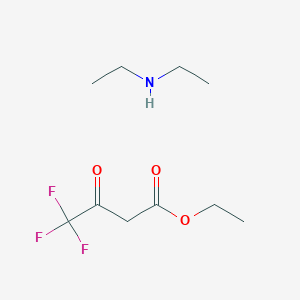
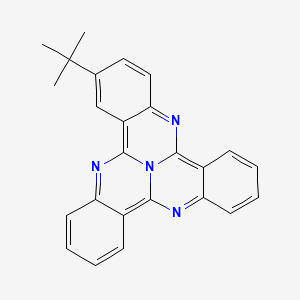
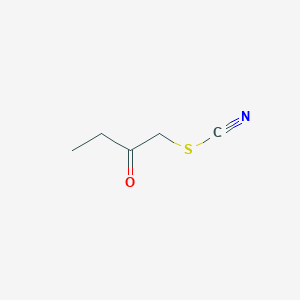
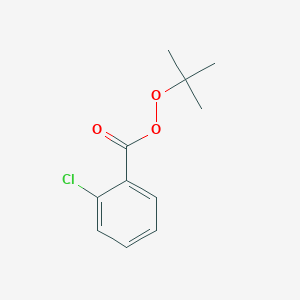
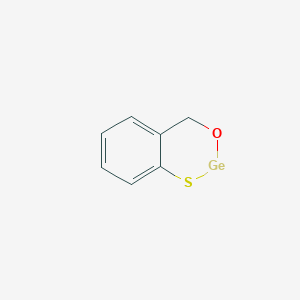
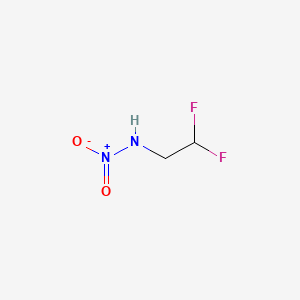
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
